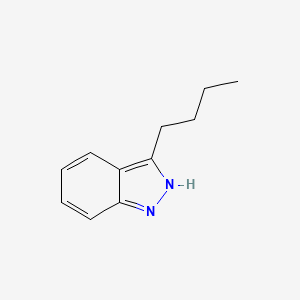

1H-Indazole, 3-butyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61485-20-9 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-butyl-2H-indazole |

InChI |

InChI=1S/C11H14N2/c1-2-3-7-10-9-6-4-5-8-11(9)13-12-10/h4-6,8H,2-3,7H2,1H3,(H,12,13) |

InChI Key |

CSJRQRBMUOOMFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C2C=CC=CC2=NN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indazole, 3 Butyl and Its Analogues

Transition-Metal-Catalyzed Approaches to 1H-Indazole Scaffolds

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures, offering high efficiency, selectivity, and functional group tolerance. Palladium, rhodium, and copper catalysts are at the forefront of these developments for constructing and modifying the 1H-indazole core.

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile and have been extensively used in C-C and C-N bond-forming reactions, which are crucial for both the synthesis of the indazole ring and its subsequent functionalization.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds. mdpi.comresearchgate.netcusat.ac.in In the context of 1H-indazoles, it provides a robust method for introducing a wide array of substituents at the C-3 position, a key step for creating analogues like 3-butyl-1H-indazole. The typical approach involves the coupling of a C-3 halogenated indazole, such as 3-iodo-1H-indazole, with an organoboronic acid. mdpi.comnih.gov

The synthesis generally begins with the iodination of 1H-indazole at the C-3 position. mdpi.com The subsequent N-H group is often protected, for instance with a tert-butyloxycarbonyl (Boc) group, to enhance stability and solubility during the coupling reaction. nih.gov The palladium-catalyzed coupling is then carried out with the desired organoboronic acid. For the synthesis of 3-butyl-1H-indazole, butylboronic acid would be the coupling partner. The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

Research has shown that ferrocene-based palladium complexes can be highly effective catalysts for this transformation. nih.gov The use of ionic liquids as solvents has also been explored, which can improve reaction yields and facilitate catalyst recycling. nih.gov Microwave-assisted conditions have been shown to be effective, in some cases leading to concomitant deprotection of the N-Boc group during the cross-coupling reaction.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for C-3 Functionalization of 1H-Indazole

Indazole Substrate Boronic Acid Catalyst Conditions Product Yield Reference tert-butyl 3-iodo-1H-indazole-1-carboxylate Phenylboronic acid Pd(PPh3)4 Na2CO3, 1,4-dioxane/H2O, 120 °C, Microwave 5-methoxy-3-phenyl-1H-indazole High tert-butyl 3-iodo-1H-indazole-1-carboxylate (3-(methoxycarbonyl)phenyl)boronic acid PdCl2(dppf) BMImBF4 (Ionic Liquid) tert-butyl 3-(3-(methoxycarbonyl)phenyl)-1H-indazole-1-carboxylate up to 96% tert-butyl 3-iodo-1H-indazole-1-carboxylate Furan-2-ylboronic acid PdCl2(dppf) BMImBF4 (Ionic Liquid) tert-butyl 3-(2-furyl)-1H-indazole-1-carboxylate up to 95% 5-Bromo-1-ethyl-1H-indazole N-Boc-2-pyrroleboronic acid Pd(dppf)Cl2 K2CO3, DME, 80 °C 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole Good

Palladium-catalyzed oxidative benzannulation provides a powerful strategy for constructing the core indazole ring system from simpler, acyclic precursors. One notable approach is the palladium-catalyzed reaction of hydrazones and p-benzoquinones, which functions as an aza-Nenitzescu reaction. This method allows for the synthesis of N-protected 1H-indazole derivatives with diverse substituents at the 3- and 5-positions.

The reaction proceeds by condensing precursors to form the bicyclic indazole core. This strategy is valuable as it builds the heterocyclic system directly, offering an alternative to functionalizing a pre-existing indazole ring. The versatility of the hydrazone and quinone starting materials allows for the introduction of various functional groups, which can then be further modified. For instance, a 5-hydroxy-1H-indazole derivative synthesized via this route can be further elaborated to create a range of functional molecules. This methodology highlights the power of palladium catalysis in orchestrating complex cyclization and aromatization cascades to build the indazole scaffold.

Direct C–H arylation has become an increasingly important tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. However, the direct C-3 arylation of the 1H-indazole ring has been challenging due to the lower reactivity of this position.

Despite these challenges, effective palladium-catalyzed methods have been developed. These protocols often employ a palladium catalyst such as Pd(OAc)₂, a ligand like 1,10-phenanthroline (B135089) (phen) or triphenylphosphine (B44618) (PPh₃), and a base. One successful approach describes a Pd(II)/Phen catalyst system for the direct C-3 arylation of N-protected indazoles with aryl iodides or bromides, avoiding the need for silver additives. Another mild and efficient procedure utilizes Pd(OAc)₂ with PPh₃ as a ligand in water, representing a greener synthetic route. The choice of solvent can be crucial for both reactivity and selectivity in these reactions.

Table 2: Conditions for Palladium-Catalyzed C-3 Direct Arylation of 1H-Indazoles

Catalyst Ligand Base Solvent Temperature Key Features Reference Pd(OAc)2 (10 mol%) 1,10-phenanthroline (10 mol%) Cs2CO3 Toluene 160 °C Practical method for ArI or ArBr; no Ag additives required. mdpi.com Pd(OAc)2 (5 mol%) PPh3 (10 mol%) K2CO3 Water 100 °C Mild, efficient, and environmentally friendly "on water" protocol. mdpi.com

Rhodium-Catalyzed C-H Activation and Annulation Strategies for 1H-Indazoles

Rhodium catalysts, particularly Rh(III) complexes, are highly effective for C-H activation and subsequent annulation reactions to construct heterocyclic systems like indazoles. These methods often involve the reaction of a substrate containing a directing group with a coupling partner, leading to the formation of the indazole ring in a single step.

One prominent strategy involves the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. In this formal [4+1] annulation, the azobenzene (B91143) acts as the precursor for the indazole backbone, and the aldehyde provides the carbon atom that will become C-3 of the indazole ring. This reaction is highly functional group compatible. Another approach utilizes a synergistic Rh(III)/Cu(II) catalytic system for the reaction between ethyl benzimidates and nitrosobenzenes, which proceeds through a sequential C-H activation and intramolecular cascade annulation. A rhodacyclic intermediate is proposed to be a key part of the catalytic cycle.

Furthermore, rhodium catalysis enables the double C-H activation of aldehyde phenylhydrazones in a C-H/C-H cross-coupling reaction to afford functionalized 1H-indazoles. Other strategies include the [4+2] cyclization of 3-aryl-1H-indazoles with propargyl alcohols and the [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds to create spirocyclic indazole derivatives. These diverse rhodium-catalyzed reactions showcase the power of C-H activation in building the indazole scaffold with high efficiency and atom economy.

Copper-Catalyzed Cyclization and Functionalization of Indazoles

Copper catalysis offers a cost-effective and powerful alternative for the synthesis and functionalization of indazoles. Copper-catalyzed reactions are particularly well-suited for forming C-N bonds, a critical step in many indazole syntheses.

A common method for constructing the indazole ring is the copper-catalyzed intramolecular cyclization, often through an Ullmann-type reaction. This can involve the cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of 2-bromoaryl oxime acetates with amines. The development of a copper-catalyzed C=N double bond isomerization followed by intramolecular C-N coupling provides an efficient route to 1H-indazoles from a mixture of Z/E o-haloaryl N-sulfonylhydrazones.

Copper is also used in functionalizing the indazole core. A CuCl-catalyzed C-N cross-coupling reaction between 1H-indazoles and diaryliodonium salts has been shown to afford 2-substituted-2H-indazoles with complete N(2)-regiocontrol. Additionally, CuH catalysis enables the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles, providing a route to C3-allyl 1H-indazoles. In some cases, copper is used in conjunction with other metals, such as in the synergistic rhodium/copper catalysis for the synthesis of 1H-indazoles from imidates and nitrosobenzenes.

Table 3: Overview of Copper-Catalyzed Methodologies for Indazole Synthesis

Methodology Starting Materials Catalyst System Key Transformation Reference Intramolecular Ullmann Cyclization Hydrazone from a fluorinated aniline Copper catalyst Intramolecular C-N bond formation Isomerization/Cyclization Z/E mixture of o-haloaryl N-sulfonylhydrazones Cu(OAc)2·H2O C=N bond isomerization followed by intramolecular C-N coupling Regioselective N-Arylation 1H-indazoles, diaryliodonium salts CuCl C-N cross-coupling with N(2) regioselectivity C-3 Allylation 1H-N-(benzoyloxy)indazoles CuH Highly C3-selective allylation Aerobic C(sp2)–H Amination α,β-Unsaturated ketoximes Copper catalyst Direct aerobic oxidative C(sp2)–H amination

Single-Atom Catalysis in 1H-Indazole Synthesis

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atomic efficiency and unique catalytic properties due to their isolated metal atoms dispersed on a support. rsc.orgoup.com While direct reports on the synthesis of 1H-indazoles using SACs are still emerging, the proven efficacy of these catalysts in fundamental organic transformations, particularly in C-N bond formation, suggests a strong potential for their application in constructing N-heterocycles. acs.orgsciopen.com

SACs are distinguished by their well-defined mononuclear active sites, which can bridge the gap between homogeneous and heterogeneous catalysis. oup.com The catalytic cycle of SACs often involves the activation of substrates through interactions with the single metal atom, which can possess a partial positive charge and an unsaturated coordination environment. oup.comsciopen.com For instance, nitrogen-coordinated single-atom metal catalysts have been developed and studied for their ability to activate substrates through Lewis acid-Lewis base interactions or by mediating electron transfer. acs.org

A notable example is the use of single Co atoms coordinated to nitrogen (Co–N4 sites) to mediate the reductive coupling of nitroarenes with alcohols. This process facilitates the formation of C=N bonds, a critical step in the synthesis of many nitrogen-containing compounds. acs.org The single-atom Co sites were found to activate alcohols and promote the transfer of hydrogen atoms directly to the nitro group. acs.org This capability for precise bond formation highlights the potential of SACs in complex cyclization reactions required for indazole synthesis. The unique steric and electronic properties of single-atom sites can also lead to unparalleled selectivity, which is highly desirable in the synthesis of functionalized indazole analogues. oup.comacs.org

The development of SACs with N-heterocyclic carbene (NHC) coordination is another promising avenue, as NHCs can modulate the electronic properties of the metal active sites, thereby enhancing catalytic activity for reactions like nitrogen reduction. oaepublish.com As research in this area progresses, the application of tailored SACs is anticipated to provide novel, highly efficient, and selective pathways for the synthesis of 1H-indazoles and their derivatives.

Metal-Free Synthetic Routes to 1H-Indazoles

The development of metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals. Significant progress has been made in discovering metal-free pathways to the 1H-indazole core, utilizing principles of one-pot synthesis, cycloaddition chemistry, and oxidative cyclization.

One-Pot Reactions and 1,3-Dipolar Cycloaddition Chemistry

One-pot reactions that combine multiple synthetic steps without isolating intermediates offer significant advantages in terms of efficiency, resource conservation, and waste reduction. A powerful tool within this approach is the 1,3-dipolar cycloaddition, which allows for the rapid construction of five-membered heterocyclic rings.

The synthesis of 1H-indazoles can be achieved through the [3+2] cycloaddition of 1,3-dipoles, such as diazo compounds or nitrile imines, with a suitable dipolarophile like an aryne. organic-chemistry.orgacs.org Arynes, highly reactive intermediates, can be generated in situ, allowing for a one-pot procedure. For example, readily available N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles in good yields. organic-chemistry.org This reaction proceeds through the in situ generation of a diazo compound, which then undergoes the cycloaddition. organic-chemistry.org Similarly, nitrile oxides, which can be prepared from the oxidation of corresponding oximes, undergo facile 1,3-dipolar cycloadditions. nih.gov These methods provide a versatile and direct route to a variety of substituted indazoles. organic-chemistry.orgacs.org

The following table summarizes examples of metal-free 1,3-dipolar cycloaddition reactions for indazole synthesis.

| 1,3-Dipole Precursor | Dipolarophile | Key Features |

| α-Substituted α-diazomethylphosphonates | Arynes | Provides 3-alkyl/aryl-1H-indazoles efficiently. organic-chemistry.org |

| N-Tosylhydrazones | Arynes | In situ generation of diazo compounds for cycloaddition. organic-chemistry.org |

| Aldoximes | Alkenes/Alkynes | In situ oxidation to nitrile oxides for cycloaddition. nih.govnih.gov |

N-N Bond-Forming Oxidative Cyclization Pathways

A key strategic bond disconnection in the retrosynthesis of indazoles is the N-N bond. Consequently, methods that form this bond in the final cyclization step are of great interest. Oxidative cyclization pathways provide a direct means to forge the N-N bond and complete the pyrazole (B372694) ring.

One such method involves the synthesis of indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization. nih.gov This approach is robust and can provide access to all three tautomeric forms of indazoles (1H, 2H, and 3H). nih.gov Another strategy employs the silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones. acs.orgacs.org Mechanistic studies suggest this reaction proceeds via a single electron transfer (SET) to generate a nitrogen-centered radical, which then undergoes intramolecular C-N bond formation, followed by a second oxidation and rearomatization to yield the 1H-indazole product. acs.org

Furthermore, novel cascade reactions have been developed for synthesizing indazole acetic acid scaffolds by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions. researchgate.net This method showcases the versatility of N-N bond-forming cyclizations in creating functionalized indazole derivatives. researchgate.net

Reactions from 2-Aminophenones and Hydroxylamine (B1172632) Derivatives

A particularly efficient and scalable metal-free route to 1H-indazoles starts from easily accessible 2-aminophenones and hydroxylamine derivatives. organic-chemistry.orgnih.govacs.org This one-pot protocol is operationally simple, mild, and insensitive to air and moisture, making it highly practical and amenable to large-scale synthesis. organic-chemistry.orgacs.org The reaction has been shown to tolerate a broad range of functional groups, producing indazoles in good to excellent yields (up to 97%). organic-chemistry.orgresearchgate.net

The proposed mechanism for this transformation involves three key steps:

N-Boc Deprotection : The in situ removal of a tert-butoxycarbonyl (Boc) protecting group from the hydroxylamine derivative. organic-chemistry.org

Condensation : The deprotected hydroxylamine derivative condenses with the ketone of the 2-aminophenone to form an oxime intermediate. nih.gov

Intramolecular Electrophilic Amination : The final step is an intramolecular cyclization where the amino group attacks the oxime nitrogen, followed by elimination to form the stable indazole ring. organic-chemistry.orgnih.gov

This method's synthetic utility has been demonstrated through the efficient preparation of bioactive molecules, underscoring its value as a green and sustainable alternative to traditional methods that often require harsh conditions or pre-functionalization of substrates. organic-chemistry.orgresearchgate.net

Electrochemical Synthesis of 1H-Indazole and its N-Oxides

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, often allowing for transformations under mild conditions without the need for stoichiometric chemical oxidants or reductants.

Selective Electrochemical Synthesis of 1H-Indazole N-Oxides

The selective synthesis of 1H-indazole N-oxides can be achieved through electrochemical methods. researchgate.netnih.gov Research has shown that the outcome of the electrolysis is critically dependent on the choice of cathode material. researchgate.netnih.gov

When a reticulated vitreous carbon (RVC) cathode is used, a wide range of 1H-indazole N-oxides can be selectively synthesized. researchgate.netnih.gov This process is compatible with both electron-rich and electron-poor substrates. nih.gov In contrast, if a zinc (Zn) cathode is employed, the electrosynthesis products are deoxygenated to the corresponding 1H-indazoles. researchgate.netnih.gov This divergent outcome is attributed to the cathodic cleavage of the N-O bond via paired electrolysis when using zinc. nih.gov

Detailed mechanistic investigations, including cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy, suggest that the formation of the N-oxides proceeds through a radical pathway involving iminoxyl radical intermediates. researchgate.netnih.gov The resulting 1H-indazole N-oxides are valuable synthetic intermediates that can undergo various subsequent C-H functionalization reactions, making this electrochemical strategy highly attractive for generating diverse indazole derivatives for pharmaceutical research and development. researchgate.netnih.gov

The following table details the influence of the cathode material on the electrochemical synthesis.

| Cathode Material | Primary Product | Mechanism/Key Feature |

| Reticulated Vitreous Carbon (RVC) | 1H-Indazole N-Oxides | Selective N-oxide formation via a radical pathway. researchgate.netnih.gov |

| Zinc (Zn) | 1H-Indazoles | Deoxygenation of N-oxides via cathodic cleavage of the N-O bond. researchgate.netnih.gov |

Electrochemical Functionalization Strategies for Indazoles

Electrochemical synthesis is emerging as a powerful and sustainable tool for the functionalization of heterocyclic compounds, including the indazole core. researchgate.net These methods utilize electrons as traceless reagents, often avoiding the need for harsh chemical oxidants or reducing agents and proceeding under mild conditions. researchgate.netacs.org

A notable electrochemical strategy involves the selective synthesis of 1H-indazole N-oxides, which serve as versatile intermediates for subsequent C-H functionalization. nih.gov The outcome of these reactions can be controlled by the choice of cathode material. For instance, using a reticulated vitreous carbon cathode allows for the selective formation of 1H-indazole N-oxides, while a zinc cathode can lead to the deoxygenation of these N-oxides to the corresponding 1H-indazoles. nih.gov This protocol is robust, tolerating both electron-rich and electron-poor substrates, and mechanistic studies suggest the involvement of a radical pathway. nih.gov

Direct C-H functionalization of the indazole ring has also been achieved electrochemically. Specific examples include the C3-selenylation and C3-sulfonylation of 2H-indazoles. The C3-selenylation is accomplished using diselenides under metal- and oxidant-free conditions, proceeding through the anodic oxidation of the diselenide to form a selenium radical. rsc.org Similarly, a direct radical-radical cross-coupling between sodium sulfinates and 2H-indazoles can be induced electrochemically to yield 3-sulfonylated 2H-indazoles. acs.org This approach involves the concurrent oxidation of both coupling partners to facilitate the C-S bond formation. acs.org

Table 1: Examples of Electrochemical Functionalization of Indazoles

| Reaction Type | Key Reagents/Conditions | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| N-Oxide Synthesis | Reticulated Vitreous Carbon Cathode | N/A | 1H-Indazole N-Oxide | nih.gov |

| C3-Selenylation | Diselenides, Metal-free, Oxidant-free | C3 | 3-Selenyl-2H-indazole | rsc.org |

Regioselective Synthesis Strategies for 1H-Indazole Derivatives

The indazole ring possesses two nitrogen atoms, leading to the existence of 1H- and 2H-tautomers. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable. nih.govnih.gov A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity of substitutions, as direct functionalization, particularly alkylation, often yields a mixture of N-1 and N-2 substituted products. nih.gov Consequently, the development of highly regioselective methods is crucial for providing efficient access to specific isomers for applications in medicinal chemistry and materials science. nih.govacs.org

Regioselective N-Alkylation of the 1H-Indazole Core

Achieving selective alkylation at either the N-1 or N-2 position of the indazole nucleus is a pivotal challenge in synthetic chemistry. acs.org The ratio of N-1 to N-2 products is influenced by the substrate, alkylating agent, solvent, and base used in the reaction. nih.govresearchgate.net

Strategies favoring the formation of the N-1 regioisomer often exploit thermodynamic control. One effective system involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This method has shown high N-1 selectivity, particularly for indazoles bearing electron-withdrawing substituents at the C-3 position. researchgate.net Mechanistic hypotheses suggest that the sodium cation may coordinate with the N-2 nitrogen and an electron-rich atom in the C-3 substituent, thereby directing the alkylating agent to the N-1 position. researchgate.net Another approach to obtain N-1 substituted indazoles is through thermodynamic equilibration using specific electrophiles like α-halo carbonyls or β-halo esters. nih.govbeilstein-journals.org

Conversely, achieving N-2 selectivity has traditionally been more difficult. However, recent advances have provided innovative solutions. A metal-free, Brønsted acid-catalyzed N-alkylation using sulfoxonium ylides has been developed that demonstrates switchable regioselectivity. acs.org By modulating the catalyst, the reaction can be directed to favor either the N-1 or, notably, the N-2 product with high selectivity. acs.org Density functional theory (DFT) calculations have also provided insight into regioselectivity, suggesting that in certain systems, a chelation mechanism involving a cesium base can produce N-1 substituted products, while other non-covalent interactions can drive the formation of the N-2 isomer. nih.gov

Table 2: Summary of Regioselective N-Alkylation Conditions for 1H-Indazole

| Desired Isomer | Conditions | Mechanism/Controlling Factor | Typical Electrophiles | Reference |

|---|---|---|---|---|

| N-1 | NaH in THF | Kinetic/Chelation Control | Primary Alkyl Halides | nih.govresearchgate.net |

| N-1 | Cs₂CO₃ in DMF | Chelation Mechanism (DFT) | Alcohols (via activation) | nih.gov |

| N-1/N-2 (Switchable) | Brønsted Acid Catalyst | Catalyst Control | Sulfoxonium Ylides | acs.org |

Selective C-Functionalization at Position 3 of 1H-Indazole

Direct functionalization at the C-3 position of the indazole ring is less common compared to reactions at the more nucleophilic nitrogen atoms. acs.orgmit.edu This is attributed to the lower intrinsic nucleophilicity of the C-3 carbon. mit.edu However, C-3 substituted indazoles are important substructures in many pharmaceuticals, driving the development of specialized synthetic methods. acs.orgresearchgate.net

One advanced strategy to achieve C-3 functionalization employs a polarity reversal, or "umpolung," approach. mit.edu Instead of using the indazole as a nucleophile, an electrophilic indazole derivative is generated. For example, 1H-N-(benzoyloxy)indazoles can act as electrophiles in a highly C-3 selective allylation reaction catalyzed by copper hydride (CuH). acs.orgmit.edu This method allows for the efficient preparation of C-3 allyl 1H-indazoles, including those with challenging quaternary stereocenters, with high levels of enantioselectivity. acs.orgmit.edu

Another effective route involves the use of 1H-indazole N-oxides as key intermediates. These compounds facilitate the selective introduction of a diverse array of functional groups at the C-3 position, including amino, chloro, hydroxy, sulfonyl, aryl, and alkyl groups. researchgate.net The rich reactivity of the N-oxide moiety enables transformations that are otherwise difficult to achieve on the parent indazole. nih.gov

Metal-catalyzed cross-coupling reactions are also employed for C-3 functionalization. This often requires a pre-functionalization step, such as halogenation at the C-3 position, to introduce a suitable handle for coupling. chim.it Alternatively, direct C-H activation or metalation strategies can be used. For instance, regioselective C-3 zincation of an N-1 protected indazole, followed by a Negishi cross-coupling reaction, can be used to introduce various aryl and heteroaryl substituents. chim.it

Table 3: Methodologies for Selective C-3 Functionalization of 1H-Indazole

| Strategy | Key Reagents/Intermediate | Type of Group Introduced | Key Features | Reference |

|---|---|---|---|---|

| Umpolung (Polarity Reversal) | N-(benzoyloxy)indazoles, CuH catalyst | Allyl (with quaternary centers) | Enantioselective, C-3 selective | acs.orgmit.edu |

| N-Oxide Chemistry | 1H-Indazole N-Oxides | Amino, Chloro, Hydroxy, Aryl, etc. | Versatile, wide functional group tolerance | researchgate.net |

| Direct Metalation & Coupling | TMP₂Zn, ZnCl₂, Pd catalyst | (Hetero)aryl, Acyl | C-H activation, requires N-protection | chim.it |

Chemical Transformations and Derivatization Strategies for 1h Indazole, 3 Butyl

Functionalization at Nitrogen Atoms of the Indazole Ring

The presence of two nitrogen atoms (N-1 and N-2) in the pyrazole (B372694) moiety of the indazole ring allows for various functionalization reactions. The regioselectivity of these reactions is a key consideration, as the resulting N-1 and N-2 isomers often exhibit distinct properties.

N-Alkylation and N-Arylation Reactions

The direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products, and achieving regioselectivity can be challenging. nih.govbeilstein-journals.org The distribution of these regioisomers is influenced by factors such as the steric and electronic nature of substituents on the indazole ring, the choice of alkylating agent, the base, and the solvent system. nih.govresearchgate.net

Research into the N-alkylation of various C-3 substituted indazoles has provided significant insights into controlling this regioselectivity. Studies have shown that the presence of a sterically demanding group at the C-3 position favors the formation of the N-1 regioisomer. nih.gov For instance, the N-alkylation of 3-tert-butyl-1H-indazole, a close structural analog of 3-butyl-1H-indazole, demonstrated exclusive or near-exclusive formation of the N-1 substituted product. nih.govresearchgate.net

A highly regioselective protocol for N-1 alkylation involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org Under these conditions, a range of C-3 substituted indazoles, including 3-tert-butyl-1H-indazole, yielded the N-1 alkylated product with greater than 99% regioselectivity. nih.govresearchgate.net This high degree of selectivity is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which sterically directs the incoming electrophile to the less hindered N-1 position. nih.gov

| C-3 Substituent | Reaction Conditions | N-1:N-2 Ratio | Reference |

|---|---|---|---|

| -tert-butyl | NaH, Alkyl Bromide, THF | >99:1 | nih.govresearchgate.net |

| -COMe | NaH, Alkyl Bromide, THF | >99:1 | nih.gov |

| -carboxymethyl | NaH, Alkyl Bromide, THF | >99:1 | nih.gov |

| -H | NaH, Alkyl Bromide, THF | 70:30 | nih.gov |

While N-alkylation is well-studied, N-arylation of 3-alkyl-substituted indazoles is less commonly documented. General methods for N-arylation of the indazole core exist, often employing metal-catalyzed cross-coupling reactions, but specific examples with 3-butyl-1H-indazole are not prevalent in the literature.

Electrophilic Additions to Nitrogen Centers

Beyond alkylation and arylation, the nitrogen atoms of the indazole ring can react with a variety of other electrophiles. These reactions include N-acylation and N-sulfonylation.

N-Acylation: Regioselective N-acylation has been shown to favor the N-1 substituted product. nih.gov This preference is often thermodynamically controlled; while the N-2 acyl indazole may form initially, it can isomerize to the more stable N-1 regioisomer. nih.gov For example, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) is a common method for introducing a Boc protecting group, which predominantly occurs at the N-1 position. nih.govmdpi.comiucr.org

N-Sulfonylation: The reaction of indazoles with sulfonyl chlorides provides N-sulfonylated products. Similar to alkylation, a mixture of N-1 and N-2 isomers can be formed. The regiochemical outcome is dependent on the reaction conditions and the substitution pattern of the indazole. For instance, the reaction of 5-nitroindazole (B105863) with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of NaH resulted in the exclusive formation of the N-1 isomer. mdpi.com While specific studies on 3-butyl-1H-indazole are limited, it is anticipated that steric hindrance from the butyl group would similarly direct sulfonylation to the N-1 position. An oxo-sulfonylation protocol has also been developed for 2H-indazoles, which yields N-sulfonylated indazolones. organic-chemistry.orgacs.org

Functionalization at Carbon Atoms of the Indazole Ring

Functionalization of the carbon framework of the indazole ring is a key strategy for creating diverse derivatives. The C-3 position is of particular interest due to its influence on the biological activity of many indazole-containing compounds.

C-3 Functionalization of 1H-Indazole, 3-butyl-

The compound , 1H-Indazole, 3-butyl-, already possesses a stable, non-activated alkyl group at the C-3 position. This presents a significant challenge for further functionalization directly at this carbon atom. Most methods for C-3 functionalization, such as C-H activation or coupling reactions, are designed to introduce a substituent at an unsubstituted C-3 position (i.e., where a hydrogen atom is present). researchgate.netchim.itnih.gov

Direct C-3 arylation and alkylation of the 1H-indazole ring are established methods for synthesizing 3-substituted indazoles. chim.itnih.gov These reactions typically proceed via palladium-catalyzed direct C-H activation or through metalation of the C-3 position followed by coupling with an electrophile. researchgate.net However, these strategies are not applicable to 1H-Indazole, 3-butyl- for further C-3 modification, as there is no hydrogen atom to activate or replace at this position. The existing carbon-carbon bond between the indazole ring and the butyl group is robust and not susceptible to the conditions used for typical C-H functionalization. No literature currently describes methods for the displacement or substitution of a C-3 alkyl group on an indazole ring with another alkyl or aryl group.

Similar to arylation and alkylation, the introduction of halogens, alkoxy, or amino groups at the C-3 position is a well-known strategy for the synthesis of functionalized indazoles. mdpi.com

Halogenation: The direct halogenation of 1H-indazoles at C-3 can be achieved using various reagents. For example, iodination can be performed with iodine and potassium hydroxide (B78521) in DMF, while bromination can also be readily accomplished. mdpi.comchim.it These 3-haloindazoles are valuable intermediates for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net

Alkoxylation and Amination: The introduction of alkoxy and amino groups at C-3 is also documented. mdpi.com These functionalizations are crucial for building molecules with specific pharmacological profiles. For example, 3-aminoindazoles can be synthesized and subsequently protected at the N-1 position for further derivatization. nih.goviucr.org

Crucially, all these transformations are performed on an indazole ring that is unsubstituted at the C-3 position. For 1H-Indazole, 3-butyl-, these direct functionalization reactions at C-3 are not feasible as they would require the cleavage of the stable C-C bond of the butyl substituent. There are no established general methods for the direct displacement of a C-3 alkyl group with a halogen, alkoxy, or amino group on the 1H-indazole core.

Transformations Involving Indazole N-Oxides as Intermediates

Heteroaromatic N-oxides are versatile intermediates in organic synthesis, offering unique reactivity compared to their parent heterocycles. thieme-connect.de The oxygen atom in an N-oxide modifies the electronic properties of the ring system, facilitating certain transformations. thieme-connect.de

Recently, an electrochemical method for the selective synthesis of 1H-indazole N-oxides has been described. nih.gov This process is dependent on the cathode material; a reticulated vitreous carbon cathode selectively produces the 1H-indazole N-oxide. nih.govresearchgate.net The rich reactivity of these N-oxide intermediates allows for a variety of subsequent C-H functionalization reactions. nih.gov This strategy has been used to synthesize key intermediates for several pharmaceutical molecules, demonstrating its synthetic utility. nih.gov The process is attractive for pharmaceutical development due to its applicability in late-stage functionalization of bioactive molecules. Mechanistic studies suggest the involvement of iminoxyl radicals in these transformations. nih.gov

Scaffold Hopping and Hybridization Strategies Incorporating the Indazole Scaffold

Scaffold Hopping:

Scaffold hopping is a widely used strategy in drug discovery to identify novel chemotypes by modifying the central core of a known active compound while retaining key pharmacophoric features. nih.govniper.gov.in The indazole scaffold is an excellent candidate for this approach, often serving as a bioisostere for other bicyclic aromatic systems like indole (B1671886). nih.govrsc.org This strategy can lead to compounds with improved properties, such as enhanced metabolic stability or a modified selectivity profile. rsc.org

For example, scaffold hopping from an indole-2-carboxylic acid core, a common chemotype in MCL-1 inhibitors, to an indazole framework has been successfully employed. nih.gov This transformation from MCL-1 selective inhibitors resulted in dual inhibitors of both MCL-1 and BCL-2, which could offer therapeutic advantages. nih.govrsc.org The indazole scaffold can preserve the essential spatial relationship of key binding groups while presenting a novel chemical entity. nih.gov

Hybridization Strategies:

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new entity with a potentially enhanced or dual mode of action. The indazole scaffold can be incorporated into such hybrid molecules. One powerful method for creating these hybrids is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linker. mdpi.com This approach allows for the efficient connection of an indazole derivative to another bioactive molecule or natural product, potentially improving its drug-like properties. mdpi.com Another strategy involves the direct synthesis of fused or linked systems, such as the recently reported design of indazole-indole hybrids via a cascade diazotization/isomerization/cyclization process. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Indazole, 3 Butyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for determining the constitution of 3-butyl-1H-indazole. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each proton and carbon atom, while the signal multiplicities in ¹H NMR reveal the number of adjacent protons.

In the ¹H NMR spectrum, the indazole core presents a complex spin system in the aromatic region, typically between 7.0 and 8.2 ppm. The proton at position 7 (H-7) is often the most deshielded due to the anisotropic effect of the adjacent pyrazole (B372694) ring. The signals for the butyl group appear in the aliphatic region (typically 0.9-3.0 ppm). The terminal methyl (CH₃) group is expected to show a triplet, while the adjacent methylene (B1212753) (CH₂) groups will appear as multiplets.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the indazole ring resonate in the aromatic region (110-142 ppm), with the C-3 carbon, to which the butyl group is attached, showing a characteristic shift. The four distinct signals for the butyl group's carbon atoms appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 3-Alkyl-1H-Indazole Moiety. Note: Data is compiled from related substituted indazole structures. Actual values for 3-butyl-1H-indazole may vary.

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| H-1 (N-H) | ~11.0-13.0 (broad singlet) | - |

| C-3 | - | ~141 |

| H-4 | ~7.8 (doublet) | ~121 |

| H-5 | ~7.3 (triplet) | ~122 |

| H-6 | ~7.1 (triplet) | ~120 |

| H-7 | ~8.1 (doublet) | ~110 |

| C-7a | - | ~140 |

| C-3a | - | ~126 |

| Butyl-C1' | ~2.9 (triplet) | ~28 |

| Butyl-C2' | ~1.8 (multiplet) | ~31 |

| Butyl-C3' | ~1.4 (multiplet) | ~22 |

| Butyl-C4' | ~0.9 (triplet) | ~14 |

Data is illustrative and based on general chemical shift ranges for substituted indazoles.

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. While the 1H-tautomer is generally more stable for 3-substituted indazoles, confirming the predominant form is crucial. ¹⁵N NMR spectroscopy is a powerful technique for this purpose due to the large chemical shift range of nitrogen and its high sensitivity to the local electronic environment.

The two nitrogen atoms in the indazole ring have distinct chemical shifts that differ significantly between the 1H and 2H forms. In the 1H-tautomer, the N-1 atom is a pyrrole-type nitrogen (protonated), while N-2 is a pyridine-type nitrogen (unprotonated). In the 2H-tautomer, this is reversed. This difference in chemical bonding results in a large separation of their resonance signals, often exceeding 100 ppm, allowing for unambiguous assignment. For 3-butyl-1H-indazole, ¹⁵N NMR data would be expected to confirm the structure as the 1H-tautomer, consistent with theoretical calculations and experimental data for similar compounds.

Spin-spin coupling constants (J-values) arise from the interaction of nuclear spins through the bonding electrons and provide valuable information about the connectivity of atoms. In ¹H NMR, the magnitude of the coupling

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for the structural elucidation and analytical characterization of 1H-indazole derivatives. Its high sensitivity and specificity allow for precise mass determination and identification, even in complex matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds by measuring their mass-to-charge ratio (m/z) with high accuracy. Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry provide the necessary resolution to distinguish between ions of very similar nominal mass.

For indazole derivatives, HRMS is crucial for confirming molecular formulas. For instance, in the analysis of synthetic cannabinoid receptor agonists (SCRAs) with an indazole core, HRMS equipped with an electrospray ionization (ESI) source is commonly employed. scielo.br The analysis of N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide (ADB-BUTINACA), a derivative of 1H-indazole, 3-butyl-, provides a clear example. The protonated molecule [M+H]⁺ is observed, and its exact mass is measured with a very low mass error (typically <5 ppm), confirming the elemental composition. nih.gov

The full scan analysis of ADB-BUTINACA in positive ion mode reveals a protonated molecular ion [M+H]⁺ at an m/z of 331.2129. nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to generate characteristic fragment ions, which further corroborates the proposed structure. Common fragmentation patterns for indazole-3-carboxamide derivatives include the cleavage of the amide bond, leading to the formation of a characteristic indazole acylium cation. For ADB-BUTINACA, this results in a fragment ion at m/z 145.0398 and the butyl indazole acylium cation at m/z 201.1025. nih.gov

Table 1: Exemplary HRMS Data for an Indazole Derivative (ADB-BUTINACA)

| Ion | Elemental Composition | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₈H₂₇N₄O₂ | 331.2134 | 331.2129 | -1.51 |

| Butyl Indazole Acylium Cation | C₁₂H₁₃N₂O | 201.1028 | 201.1025 | -1.49 |

| Indazole Acylium Cation | C₈H₅N₂O | 145.0402 | 145.0398 | -2.76 |

Data synthesized from multiple sources for illustrative purposes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly effective for assessing the purity of synthesized 1H-indazole, 3-butyl- derivatives and identifying them in various samples. nih.govdergipark.org.tr

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase of a capillary column (e.g., a non-polar HP-5MS column). biointerfaceresearch.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. dergipark.org.trpolicija.si The resulting mass spectrum, a fingerprint of the molecule, is then compared against spectral libraries (like NIST) for identification. dergipark.org.tr

The GC oven temperature program is optimized to achieve good separation of the target analyte from impurities or other components. A typical program might start at a lower temperature, hold for a short period, and then ramp up to a higher temperature to elute all compounds. policija.sirestek.com For example, an initial oven temperature of 170°C might be used, followed by a ramp to 293°C or higher. policija.si The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification.

GC-MS analysis is instrumental in identifying various indazole derivatives in seized materials. nih.gov For ADB-BUTINACA, GC-MS analysis provides a distinct mass spectrum that allows for its unequivocal identification. policija.si The purity of the compound can also be estimated from the relative peak area of the main component in the total ion chromatogram (TIC).

Table 2: Typical GC-MS Operating Parameters for Indazole Derivative Analysis

| Parameter | Typical Value |

|---|---|

| Gas Chromatograph | |

| Column Type | HP-1MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (flow rate ~1.2 mL/min) |

| Injection Mode | Split (e.g., 1:50) or Splitless |

| Injector Temperature | 280°C |

| Oven Program | Example: Start 170°C (1 min), ramp 8°C/min to 190°C, ramp 18°C/min to 293°C (hold 7.1 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 50-550 amu |

| Transfer Line Temp. | 235°C |

Parameters compiled from representative analytical methods. dergipark.org.trbiointerfaceresearch.compolicija.si

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing of 1H-indazole derivatives.

Single Crystal X-ray Diffraction of 1H-Indazole Derivatives

Single crystal X-ray diffraction (SCXRD) analysis begins with the growth of a high-quality single crystal of the target compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis provides detailed information on the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of every atom in the asymmetric unit. For example, the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, a related indazole derivative, was determined to crystallize in the monoclinic system with the space group P2₁/c. nih.gov The fused pyrazole and benzene (B151609) rings of the indazole core are observed to be nearly co-planar. nih.gov Such studies confirm the molecular structure unequivocally and provide a basis for understanding its solid-state properties.

Table 3: Illustrative Crystallographic Data for a Substituted 1H-Indazole Derivative

| Parameter | Value |

|---|---|

| Compound | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3642 (3) |

| b (Å) | 11.2343 (3) |

| c (Å) | 9.0792 (2) |

| β (°) | 106.632 (1) |

| Volume (ų) | 1306.94 (5) |

| Z | 4 |

Data from the crystallographic study of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. nih.gov

Analysis of Hydrogen Bonding and Torsion Angles in Crystalline Structures

Once the atomic coordinates are determined, a detailed analysis of the intramolecular (bond lengths, bond angles, torsion angles) and intermolecular geometry can be performed. This is particularly important for understanding the supramolecular assembly of 1H-indazole derivatives, which is often dictated by hydrogen bonding.

In many indazole derivatives, the N-H group of the pyrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. nih.gov In the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, for example, pairs of molecules form inversion dimers through N—H⋯N hydrogen bonds, creating a characteristic R₂²(8) ring motif. nih.gov These dimers are further linked into a three-dimensional network by weaker C—H⋯O and C—H⋯Br interactions. nih.gov

Torsion angles are critical for defining the conformation of the molecule, including the orientation of substituents relative to the indazole ring system. In the aforementioned derivative, the dihedral angle between the pyrazole and benzene rings is a mere 2.36 (5)°, indicating a high degree of planarity. nih.gov The orientation of the tert-butyl carboxylate group relative to the fused-ring system is described by a dihedral angle of 10.01 (4)°. nih.gov This precise conformational data is essential for structure-activity relationship studies and computational modeling.

Table 4: Example of Hydrogen Bond Geometry in a 1H-Indazole Derivative Crystal

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N3—H3···N2ⁱ | 0.86 | 2.16 | 3.003 (2) | 166 |

| C2—H2···O2ⁱⁱ | 0.93 | 2.53 | 3.012 (2) | 112 |

| C5—H5···Br1ⁱⁱⁱ | 0.93 | 2.97 | 3.841 (2) | 157 |

Symmetry codes: (i) -x+2, -y+1, -z; (ii) x, y, z; (iii) x, -y+3/2, z-1/2. Data from the crystallographic study of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. nih.gov

Computational and Theoretical Investigations of 1h Indazole, 3 Butyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is extensively used to predict the properties of indazole derivatives.

The indazole core can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. DFT calculations are crucial for determining the optimized molecular geometry and the relative energetic stability of these forms. For indazoles without N-substitutions, the 1H-tautomer is generally found to be the more stable form. researchgate.net Theoretical studies indicate that the free energy of the 1H-tautomer is lower than that of the 2H-tautomer, making it the predominant form in equilibrium. chemicalbook.com

For 1H-Indazole, 3-butyl-, geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, would predict bond lengths, bond angles, and dihedral angles. ruc.dk These calculations confirm the planarity of the fused bicyclic ring system. The butyl group introduces conformational flexibility, and DFT can be used to identify the lowest energy conformer by analyzing the potential energy surface related to the rotation around the C3-C(butyl) bond.

Table 1: Calculated Relative Energies of Indazole Tautomers This table presents illustrative data based on typical DFT calculation results for substituted indazoles.

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| 1H-Indazole, 3-butyl- | B3LYP/6-311++G(d,p) | 0.00 | More Stable |

| 2H-Indazole, 3-butyl- | B3LYP/6-311++G(d,p) | +2.5 | Less Stable |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net

DFT calculations can accurately predict the energies of these frontier orbitals. nih.gov For 1H-Indazole, 3-butyl-, the HOMO is expected to be distributed over the π-system of the indazole ring, while the LUMO would also be a π*-type orbital. The electron-donating nature of the 3-butyl group is predicted to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 1H-indazole. A smaller energy gap suggests higher reactivity. rsc.org This analysis helps in predicting how the molecule will interact with electrophiles and nucleophiles. youtube.com

Table 2: Representative Frontier Molecular Orbital Energies This table shows typical energy values for 3-alkyl-substituted indazoles as determined by DFT calculations.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1H-Indazole | -6.15 | -0.95 | 5.20 |

| 1H-Indazole, 3-butyl- | -6.05 | -0.86 | 5.19 |

DFT calculations can provide a detailed picture of the electron distribution within a molecule through methods like Natural Bond Orbital (NBO) analysis. This analysis reveals the partial charges on each atom, offering insights into the molecule's polarity and reactive sites. In 1H-Indazole, 3-butyl-, the nitrogen atoms of the pyrazole (B372694) ring are centers of negative charge due to their higher electronegativity, while the attached hydrogen (N1-H) is electropositive.

Table 3: Calculated Electronic Properties for 1H-Indazole, 3-butyl- Illustrative values based on DFT calculations for similar heterocyclic systems.

| Property | Calculated Value |

|---|---|

| Dipole Moment | ~1.7 D |

| Charge on N1 | -0.35 e |

| Charge on N2 | -0.15 e |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. DFT-based methods, particularly the Gauge-Invariant Atomic Orbital (GIAO) method, have become standard for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.gov

For 1H-Indazole, 3-butyl-, GIAO calculations performed on the DFT-optimized geometry can predict the chemical shifts for each proton and carbon atom. These theoretical values are then compared with experimental data to confirm the structure and aid in the assignment of complex spectra. researchgate.netresearchgate.net A good correlation between the calculated and experimental shifts serves as strong validation for the proposed molecular structure. researchgate.net Machine learning algorithms are also being developed to enhance the accuracy of these predictions. nih.govnih.gov

Table 4: Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) This table provides an example comparison for key atoms in the 1H-Indazole, 3-butyl- structure.

| Atom | GIAO Calculated δ (ppm) | Typical Experimental δ (ppm) |

|---|---|---|

| H4 | 7.75 | 7.70 |

| H7 | 7.55 | 7.50 |

| C3 | 142.0 | 141.5 |

| C7a | 140.5 | 140.0 |

| C(butyl, α) | 29.5 | 29.0 |

Mechanistic Probing through Computational Modeling

Beyond static properties, computational modeling is invaluable for exploring the dynamics of chemical reactions, including the synthesis of indazoles.

Various synthetic routes exist for preparing 3-substituted 1H-indazoles. organic-chemistry.orgnih.gov Computational modeling allows for the detailed investigation of the mechanisms of these reactions. By mapping the potential energy surface, chemists can identify intermediates, locate transition state structures, and calculate the activation energies associated with each step of a proposed reaction pathway.

For instance, a common route to 3-alkyl-1H-indazoles involves the cyclization of ortho-substituted phenylhydrazones. DFT calculations can model this intramolecular cyclization, identifying the key transition state for the N-N bond formation. acs.org Another pathway, the Cadogan reaction, involves the reductive cyclization of nitroaromatic compounds, and computational studies have been used to explore whether the mechanism proceeds through a nitrene intermediate. nih.gov These theoretical investigations provide a molecular-level understanding of the reaction, helping to explain regioselectivity and optimize reaction conditions for improved yields. diva-portal.org

Theoretical Basis for Experimental Observations in Indazole Chemistry

Theoretical and computational chemistry offers a robust framework for understanding the chemical behavior and properties of indazole derivatives, including 1H-Indazole, 3-butyl-. austinpublishinggroup.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, stability, and reactivity of these molecules, providing insights that complement and explain experimental findings. nih.govbeilstein-journals.org

A key area of investigation is the molecule's electronic properties, which are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are fundamental predictors of chemical reactivity and kinetic stability. nih.gov For the indazole core, the HOMO is typically distributed over the bicyclic system, indicating its propensity to act as an electron donor in reactions. The LUMO, conversely, indicates the most probable sites for nucleophilic attack. The introduction of a 3-butyl- group, an electron-donating alkyl substituent, is expected to raise the energy of the HOMO, thereby making the molecule more reactive towards electrophiles compared to the unsubstituted 1H-indazole. Natural Bond Orbital (NBO) analyses can further quantify the partial charges on each atom, offering a more detailed picture of the electron distribution and identifying the most nucleophilic and electrophilic centers within the molecule. nih.gov

DFT calculations are also instrumental in predicting spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of 1H-Indazole, 3-butyl-. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes associated with the indazole ring and the butyl substituent. researchgate.net Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts provide a powerful tool for structural elucidation, helping to assign the signals observed in ¹H and ¹³C NMR spectra. beilstein-journals.org

The table below presents hypothetical, yet representative, data derived from DFT calculations (B3LYP/6-31G* level of theory) to illustrate the influence of a 3-alkyl substituent on the electronic properties of the 1H-indazole core.

Table 1: Calculated Electronic Properties of 1H-Indazole and a Model 3-Alkyl-1H-Indazole

| Property | 1H-Indazole | 3-Methyl-1H-Indazole (as model for 3-butyl-) | Effect of Alkyl Group |

|---|---|---|---|

| HOMO Energy (eV) | -6.25 | -6.10 | Increases (destabilizes) |

| LUMO Energy (eV) | -0.85 | -0.80 | Increases (destabilizes) |

| HOMO-LUMO Gap (eV) | 5.40 | 5.30 | Decreases |

| Dipole Moment (Debye) | 1.60 | 1.75 | Increases |

Note: These values are illustrative and serve to demonstrate expected trends.

The decrease in the HOMO-LUMO gap for the alkyl-substituted indazole suggests an increase in chemical reactivity, which is consistent with the electron-donating nature of the alkyl group. jetir.org Such theoretical data provides a quantitative basis for understanding how substituents at the C3 position modulate the electronic behavior of the indazole scaffold, thereby influencing its interaction with other molecules and its performance in various applications. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful computational lens to study the dynamic behavior of flexible molecules like 1H-Indazole, 3-butyl-, offering critical insights into its conformational landscape and how it interacts with its environment over time. nih.govnih.gov These simulations model the atomic motions of the molecule, allowing for the exploration of its flexibility and non-covalent interactions, which are crucial for understanding its physical properties and biological activity. mdpi.comresearchgate.net

A primary application of MD for 1H-Indazole, 3-butyl- is conformational analysis. The butyl chain attached to the C3 position is not rigid and can rotate around its single bonds, leading to numerous possible spatial arrangements (conformers). mdpi.com MD simulations can sample these conformations by simulating the molecule's movement over nanoseconds or longer, revealing the most probable and energetically favorable shapes. mdpi.com By analyzing the simulation trajectory, one can determine the distribution of dihedral angles within the butyl chain and identify the lowest energy conformers. This information is vital, as the specific shape of the molecule can significantly influence how it fits into a receptor site or packs in a crystal lattice. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions in a condensed phase, such as in a solvent or in the presence of a biological macromolecule. mdpi.com The simulations explicitly model the interactions between the indazole derivative and surrounding molecules (e.g., water, proteins). This allows for a detailed examination of hydrogen bonds, van der Waals forces, and π-stacking interactions. bohrium.com For example, an MD simulation could reveal the stable hydrogen bonding patterns between the N-H group of the indazole ring and water molecules in an aqueous solution. In the context of drug design, MD simulations can be used to model the binding of 1H-Indazole, 3-butyl- to a protein target, showing how the molecule orients itself within the binding pocket and which interactions are most critical for stabilizing the complex. nih.gov

The following table illustrates the type of data that can be extracted from an MD simulation to describe the conformational preferences of the butyl chain. The dihedral angles (τ1, τ2, τ3) define the shape of the chain.

Table 2: Representative Conformational Data for the Butyl Group from a Simulated Trajectory

| Dihedral Angle | Definition | Predominant Conformation(s) (° Angle) | Observed Population (%) |

|---|---|---|---|

| τ1 (N2-C3-C1'-C2') | Rotation around the Indazole-Butyl bond | trans (~180°) | ~75% |

| τ2 (C3-C1'-C2'-C3') | Rotation within the butyl chain | gauche (+/- ~60°), trans (~180°) | gauche: ~40%, trans: ~60% |

| τ3 (C1'-C2'-C3'-C4') | Rotation at the end of the butyl chain | gauche (+/- ~60°), trans (~180°) | gauche: ~35%, trans: ~65% |

Note: These values are hypothetical examples based on typical alkane chain behavior in MD simulations.

By integrating the insights from quantum mechanical calculations and dynamic simulations, a comprehensive, multi-scale understanding of 1H-Indazole, 3-butyl- can be achieved. This knowledge is fundamental for rationalizing its observed properties and for the predictive design of new indazole derivatives with tailored functions.

Mechanistic Elucidation of Reactions Involving 1h Indazole, 3 Butyl

Addition Mechanisms to the Indazole Core

Direct addition reactions to the bicyclic core of 3-butyl-1H-indazole are not commonly observed. The indazole ring system is aromatic, possessing a stable ten-π electron structure. Consequently, it preferentially undergoes substitution reactions, which preserve the aromatic system, rather than addition reactions that would disrupt it.

Electrophilic attack, for instance, typically leads to electrophilic aromatic substitution on the benzene (B151609) ring portion of the molecule, rather than addition across a double bond. unacademy.comyoutube.comlasalle.edu The initial step involves the attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation intermediate, known as a sigma complex. unacademy.com A subsequent deprotonation step restores the aromaticity, resulting in a substituted indazole. The position of substitution (primarily at C5 or C7) is influenced by the electronic effects of the pyrazole (B372694) ring and the 3-butyl group.

Nucleophilic addition directly to the carbon framework is also unfavorable due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, or proceed via alternative pathways like nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at a strategic position. Functionalization involving nucleophiles is more commonly achieved at the N1 or N2 positions after deprotonation.

C-H Activation Mechanisms in Indazole Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indazoles. mdpi.comnih.gov These mechanisms typically involve the coordination of a transition metal catalyst (e.g., Rhodium, Palladium, Cobalt) to the indazole substrate, followed by the cleavage of a C-H bond to form a metallacycle intermediate. nih.govacs.org

For 3-substituted-1H-indazoles, C-H activation can be directed to various positions. A common mechanistic pathway for functionalization involves the following key steps:

Coordination : The transition metal catalyst, often bearing ligands like Cp* (pentamethylcyclopentadienyl), coordinates to the indazole.

C-H Cleavage : The metal center mediates the cleavage of a C-H bond, typically at the C7 position of the benzene ring or the C2 position of a directing group, to form a stable five- or six-membered metallacycle intermediate. This step is often the rate-determining step and can be facilitated by a directing group on the indazole nitrogen. nih.govacs.org

Insertion : The coupling partner (e.g., an alkene or alkyne) coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle.

Reductive Elimination/Aromatization : The final product is released through reductive elimination, regenerating the active catalyst. Subsequent aromatization yields the functionalized indazole. nih.gov

Density Functional Theory (DFT) calculations have been instrumental in elucidating these pathways, showing how factors like the choice of metal, ligands, and solvent can influence the energy barriers for C-H activation and subsequent steps, thereby controlling product selectivity. acs.org For example, Rh(III)-catalyzed reactions have been shown to proceed through charged intermediates, the formation of which is favored by more polar solvents. acs.org

Cyclization and Annulation Mechanism Studies

The formation of the indazole ring itself, or the construction of further fused rings onto the indazole scaffold, often relies on cyclization and annulation reactions. Mechanistic studies of these processes are crucial for developing new synthetic routes.

One classic method is the Cadogan cyclization , which involves the reductive cyclization of nitroaromatic compounds. While traditionally believed to proceed through a highly reactive nitrene intermediate formed by deoxygenation, recent studies have provided evidence for competent oxygenated intermediates like 2H-indazole N-oxides, suggesting that non-nitrene pathways are also viable. nih.gov

Transition-metal-catalyzed annulation reactions provide a direct method for constructing functionalized indazoles from simpler precursors. mdpi.comnih.gov For instance, a rhodium(III)-catalyzed [4+1] annulation of azobenzenes and aldehydes proceeds via C-H activation of the azobenzene (B91143), addition to the aldehyde to form an alcohol intermediate, followed by cyclative capture and aromatization to yield N-aryl-2H-indazoles. acs.org Similarly, [3+2] annulation strategies, such as the reaction of arynes with hydrazones, involve a 1,3-dipolar cycloaddition mechanism to construct the pyrazole ring. organic-chemistry.org

More recent methods involve cascade reactions, where a series of intramolecular events lead to the final product. A tert-butyl nitrite-mediated approach for synthesizing indazole-indole hybrids proceeds through a diazonium salt intermediate, which undergoes cascade isomerization and a 5-endo-dig intramolecular C-N bond formation. nih.gov

Radical Pathway Investigations (e.g., via Electron Paramagnetic Resonance Spectroscopy and Cyclic Voltammetry)

While many reactions involving indazoles proceed through ionic or pericyclic mechanisms, radical pathways have also been identified, particularly in oxidative functionalization reactions. Investigating these transient radical intermediates often requires specialized spectroscopic and electrochemical techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for the direct detection and characterization of radical species. In the electrochemical synthesis of 1H-indazole N-oxides, EPR studies have been used to suggest a radical pathway involving iminoxyl radical intermediates. nih.gov

Cyclic Voltammetry (CV) provides information about the redox properties of a molecule and can be used to study electron transfer processes that initiate radical reactions. By measuring the oxidation and reduction potentials, CV can help determine the feasibility of a proposed single-electron transfer (SET) step in a reaction mechanism. nih.gov For example, CV has been used to study the electrochemical behavior of indazole derivatives and their N-oxides, providing evidence for radical cation formation and subsequent reactions. nih.govresearchgate.net

Specific examples of radical-mediated functionalization of the indazole core include:

Silver(I)-mediated intramolecular C-H amination , which is proposed to proceed via a single-electron transfer (SET) to generate a nitrogen-centered radical intermediate. nih.gov

Radical C3-nitration of 2H-indazoles using Fe(NO₃)₃, which involves radical intermediates. chim.it

Minisci-type reactions for C3-alkylation, where nucleophilic carbon-centered radicals add to the protonated indazole ring. mdpi.com

These studies confirm that radical mechanisms are a key pathway for accessing certain functionalized indazole derivatives.

Role of Catalysts and Reagents in Directing Reaction Mechanisms and Regioselectivity

The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving 3-butyl-1H-indazole, particularly in directing regioselectivity. This is most evident in N-alkylation reactions, where substitution can occur at either the N1 or N2 position of the pyrazole ring.

Mechanistic studies, supported by experimental data and DFT calculations, have shown that the regioselectivity of N-alkylation is a complex interplay of steric effects, electronic effects, and the nature of the base and solvent. nih.gov For 3-substituted indazoles, including the sterically similar 3-tert-butyl-1H-indazole, specific conditions can provide near-exclusive formation of one regioisomer. nih.govresearchgate.net

A key mechanistic proposal involves the formation of a chelated intermediate. When a base like sodium hydride (NaH) is used in a solvent like tetrahydrofuran (B95107) (THF), the resulting sodium cation can coordinate to both the N2 atom and a Lewis basic site on the C3 substituent (if present, such as a carbonyl oxygen). This coordination forms a "tight ion pair" that sterically blocks the N2 position, directing the incoming alkylating agent exclusively to the N1 position. nih.govnih.gov The disruption of this chelation, for instance by adding a crown ether to sequester the sodium cation, can lead to a loss of regioselectivity. nih.gov

Conversely, different reaction conditions can favor N2-alkylation. Mitsunobu conditions, for example, often show a preference for the formation of the N2-substituted isomer. nih.govbeilstein-journals.org The regiochemical outcome can also be switched by changing the cation of the base. DFT calculations suggest that cesium cations can also drive N1-selectivity through chelation, while other intermediates, such as those in Mitsunobu reactions, may favor N2-product formation through other non-covalent interactions. nih.gov

The table below summarizes the effect of different reagents on the N-alkylation of 3-substituted indazoles, based on mechanistic studies.

| Reagent System | Proposed Mechanistic Feature | Predominant Regioisomer |

| NaH in THF | Chelation of Na⁺ between N2 and C3-substituent | N1 |

| Cs₂CO₃ | Chelation of Cs⁺ between N2 and C3-substituent | N1 |

| Mitsunobu (DEAD/PPh₃) | Non-covalent interactions with phosphonium (B103445) intermediate | N2 |

Future Research Directions and Emerging Trends in 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Strategies for 3-butyl-1H-Indazole and its Analogues

The synthesis of 3-substituted indazoles, including 3-butyl-1H-indazole, is an area of active research, with a growing emphasis on developing more efficient and environmentally benign methodologies. nih.gov Traditional synthetic routes are often multistep, require harsh reaction conditions, or involve the use of hazardous reagents. researchgate.net Consequently, the development of novel strategies that are both sustainable and economically viable is a key objective.

Recent advancements have focused on transition-metal-catalyzed reactions, which offer high efficiency and selectivity. semanticscholar.org For instance, methods involving arynes and N-tosylhydrazones have been developed for the synthesis of 3-substituted indazoles, providing a milder alternative to traditional methods. acs.org Another approach involves the dianion of 3-bromo-1H-indazole, which can react with various electrophiles to yield 3-monosubstituted derivatives. lookchem.com Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of indazoles, offering advantages such as improved safety, reproducibility, and scalability. researchgate.net The application of these modern synthetic techniques to the specific synthesis of 3-butyl-1H-indazole and its analogues holds significant promise for future research.

Future efforts in this area are likely to concentrate on the use of earth-abundant metal catalysts, photocatalysis, and electrochemical methods to further enhance the sustainability of these synthetic processes. The development of one-pot reactions and tandem processes that minimize waste and purification steps is also a significant trend.

Exploration of Underexplored Functionalization Sites and Reaction Types within the Indazole Framework

While the functionalization of the indazole nucleus has been extensively studied, certain positions on the ring remain less explored. chim.it The C3 position, in particular, has been a major focus for introducing structural diversity. chim.itmdpi.com However, other positions on the benzene (B151609) ring (C4, C5, C6, and C7) and the pyrazole (B372694) ring nitrogen atoms (N1 and N2) offer opportunities for novel functionalization. mdpi.comresearchgate.net

Recent reviews highlight that halogenation, alkylation, arylation, and amination are common transformations at the C3 position. chim.itmdpi.com However, there is a growing interest in developing new reaction types to introduce a wider range of functional groups. This includes the exploration of C-H activation strategies, which allow for the direct functionalization of the indazole core without the need for pre-functionalized starting materials. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the C3-functionalization of 1H-indazole. mdpi.com

Future research will likely focus on the regioselective functionalization of the benzene portion of the indazole ring, which remains a significant challenge. researchgate.net The development of novel directing groups and catalytic systems will be crucial for achieving high selectivity. Additionally, the exploration of multicomponent reactions involving the indazole scaffold could provide rapid access to complex and diverse molecular architectures.

Advancements in Computational Methods for Predicting Indazole Reactivity and Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to the study of indazoles is rapidly expanding. nih.govresearchgate.net Methods such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are being used to predict the biological activities, reactivity, and physicochemical properties of indazole derivatives. nih.govtandfonline.comresearchgate.netaboutscience.eubohrium.comresearchgate.net

QSAR studies correlate the structural features of indazole derivatives with their biological activities, providing valuable insights for the design of new compounds with improved properties. nih.govtandfonline.comresearchgate.netaboutscience.eu For example, 3D-QSAR models have been developed to understand the structural requirements for the inhibitory activity of indazole derivatives against specific biological targets. nih.govtandfonline.com DFT calculations, on the other hand, can provide detailed information about the electronic structure, stability, and reactivity of indazole tautomers and their derivatives. researchgate.netbeilstein-journals.org These calculations can help in understanding reaction mechanisms and predicting the regioselectivity of functionalization reactions. beilstein-journals.orgacs.orgnih.gov